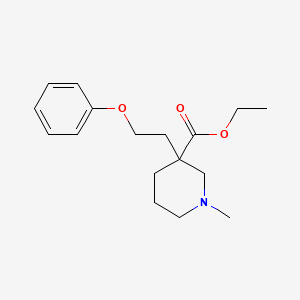
ethyl 1-methyl-3-(2-phenoxyethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(2-phenoxyethyl)-3-piperidinecarboxylate, commonly known as phenoxyethyl piperidinecarboxylate, is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is primarily used in scientific research as a tool to study the mechanism of action and physiological effects of various biological processes.
作用機序
The mechanism of action of phenoxyethyl piperidinecarboxylate is primarily through its interaction with nAChRs. It has been shown to bind to the α7 subtype of nAChRs with high affinity, leading to the activation of downstream signaling pathways. This activation can lead to various physiological effects such as the release of neurotransmitters, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
Phenoxyethyl piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects through the modulation of cytokine production and the inhibition of NF-κB signaling. It has also been shown to have analgesic effects through the modulation of pain pathways in the central nervous system. Additionally, it has been shown to have cognitive-enhancing effects through the modulation of synaptic plasticity and neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of using phenoxyethyl piperidinecarboxylate in lab experiments is its high affinity for the α7 subtype of nAChRs. This makes it a useful tool for studying the role of α7 nAChRs in various physiological processes. Additionally, it has been shown to have low toxicity and good solubility in various solvents.
One of the main limitations of using phenoxyethyl piperidinecarboxylate in lab experiments is its relatively high cost compared to other ligands for nAChRs. Additionally, its high affinity for the α7 subtype of nAChRs can make it difficult to study the role of other subtypes of nAChRs in various physiological processes.
将来の方向性
There are several future directions for the use of phenoxyethyl piperidinecarboxylate in scientific research. One direction is the development of new ligands for nAChRs with higher selectivity and affinity for specific subtypes. Another direction is the study of the role of nAChRs in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the use of phenoxyethyl piperidinecarboxylate in drug discovery and development could lead to the development of new therapeutics for various diseases and conditions.
合成法
Phenoxyethyl piperidinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of phenoxyethanol with 1-methylpiperidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of ethyl 1-methyl-3-(2-phenoxyethyl)piperidine-3-carboxylate. The second step involves the esterification of this intermediate compound with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction leads to the formation of ethyl 1-methyl-3-(2-phenoxyethyl)-3-piperidinecarboxylate.
科学的研究の応用
Phenoxyethyl piperidinecarboxylate is primarily used in scientific research as a tool to study the mechanism of action and physiological effects of various biological processes. It is commonly used as a ligand for nicotinic acetylcholine receptors (nAChRs) and has been shown to have a high affinity for the α7 subtype of nAChRs. This makes it a useful tool for studying the role of α7 nAChRs in various physiological processes such as inflammation, pain, and cognition.
特性
IUPAC Name |
ethyl 1-methyl-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-16(19)17(10-7-12-18(2)14-17)11-13-21-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWVFYPCZAVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dimethylphenyl)amino]-N-(2-fluorophenyl)-1-piperidinecarboxamide](/img/structure/B6111687.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6111696.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B6111702.png)
![(1-{[1-(butylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6111727.png)
![4-benzyl-1-(3-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6111734.png)
![1-[(diethylamino)acetyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6111744.png)
![4-methyl-N-(2-methylphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6111748.png)
![2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6111750.png)
![4-[(4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6111757.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole](/img/structure/B6111772.png)
![1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6111777.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6111785.png)
![4-hydroxy-6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6111793.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6111802.png)